![molecular formula C18H19N3OS B459560 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile CAS No. 385392-87-0](/img/structure/B459560.png)
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique structural framework, which includes a pyrano-thieno-pyridine core fused with a spiro-cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane typically involves the reaction of 4,6-dimethyl-2H-thieno[2,3-b]pyridin-3-one with 2-aryl-1,1-dicyanoethylenes or an aromatic aldehyde/ketone (such as cyclohexanone) and malononitrile . The reaction is carried out under specific conditions to ensure the formation of the desired product. The use of catalysts and solvents can vary depending on the specific synthetic route employed.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, the cyano group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-cyano-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran core and exhibit comparable chemical reactivity and biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a thieno-pyrimidine core and are known for their diverse pharmacological properties.
Uniqueness
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane stands out due to its spiro-cyclohexane ring, which imparts unique steric and electronic properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
385392-87-0 |
|---|---|
Molekularformel |
C18H19N3OS |
Molekulargewicht |
325.4g/mol |
IUPAC-Name |
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile |
InChI |
InChI=1S/C18H19N3OS/c1-10-8-11(2)21-17-13(10)14-15(23-17)18(6-4-3-5-7-18)12(9-19)16(20)22-14/h8H,3-7,20H2,1-2H3 |
InChI-Schlüssel |
YNLXYQBTTCFNLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCCCC4)C(=C(O3)N)C#N)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCCCC4)C(=C(O3)N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-[4-(dimethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459478.png)
![6-Amino-4-(2,6-difluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459479.png)
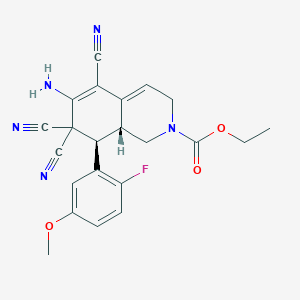
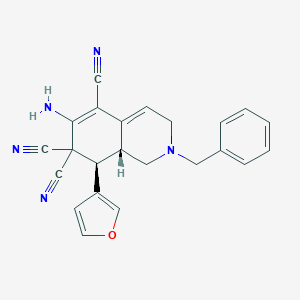
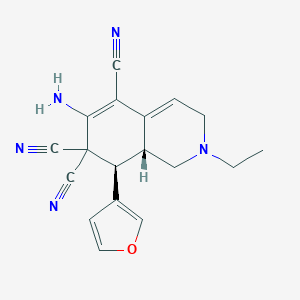
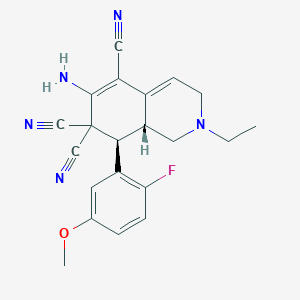
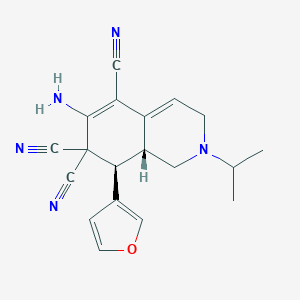

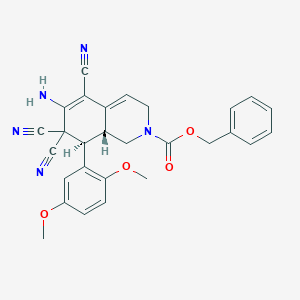

![Methyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B459490.png)
![Methyl 4-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B459492.png)
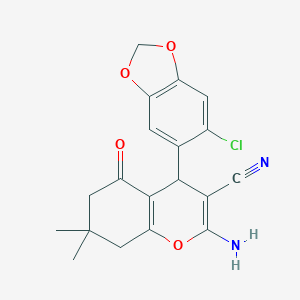
![6-Amino-4-(4-isopropoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459500.png)
